molecular formula C15H16O4 B5719424 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B5719424
M. Wt: 260.28 g/mol
InChI Key: VSYZDEDYMIEROP-UHFFFAOYSA-N
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Description

4-Ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure, which consists of a benzene ring fused to a pyrone ring. Key structural features include:

  • Ethyl group at position 4 (C4)
  • Methyl group at position 8 (C8)
  • 2-Oxopropoxy group (OCH₂COCH₃) at position 7 (C7) .

Coumarins are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The substituents on the coumarin nucleus significantly influence physicochemical properties (e.g., solubility, melting point) and bioactivity. For example, the 2-oxopropoxy group introduces a ketone functionality that may enhance hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

4-ethyl-8-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-11-7-14(17)19-15-10(3)13(6-5-12(11)15)18-8-9(2)16/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYZDEDYMIEROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-8-methyl-2H-chromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 2-oxopropyl bromide is added to a solution of 4-ethyl-8-methyl-2H-chromen-2-one in DMF, followed by the addition of potassium carbonate. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as column chromatography to obtain pure 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one.

Industrial Production Methods

In an industrial setting, the synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Comparison

The table below compares substituent positions and functional groups of structurally related coumarins:

Compound Name Substituents (Positions) Key Functional Groups Source
4-Ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one C4: Ethyl; C7: 2-oxopropoxy; C8: Methyl Ketone, Ether
4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one C4: Methyl; C7: 2-oxopropoxy Ether, Methyl
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) C4: Phenyl; C7: Hydroxy; C8: Chloro Chloro, Hydroxy
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one C4: Methyl; C6: Chloro; C7: Hydroxy; C8: Piperidinylmethyl Chloro, Piperidine, Hydroxy
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one C4: Amino; C7: Methoxy; C8: Cyclopentyloxy Amino, Cyclopentyloxy, Methoxy
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one C3: Imidazo-thiazole Heterocyclic moiety

Key Observations :

  • Position 4: Ethyl (target) vs. methyl, phenyl, or amino groups.
  • Position 7 : 2-Oxopropoxy (target) vs. hydroxy or methoxy. The ketone in 2-oxopropoxy enables stronger hydrogen bonding than methoxy .
  • Position 8: Methyl (target) vs. chloro, piperidinylmethyl, or cyclopentyloxy.
Antimicrobial Activity
  • The target compound’s 2-oxopropoxy group may disrupt microbial membranes via hydrophobic interactions, similar to 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, which showed moderate antifungal activity .
  • In contrast, 8-chloro-7-hydroxy-4-phenyl derivatives (e.g., compound 15) exhibit enhanced antibacterial activity due to chloro’s electron-withdrawing effects, which polarize the coumarin ring .
Antiviral Activity
  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives inhibit Parvovirus B19 replication by targeting viral enzymes, a mechanism sensitive to substituent size and polarity . The target compound’s 2-oxopropoxy group may similarly interfere with viral replication cycles.
Anticancer Potential
  • Coumarins with amino or hydroxy groups (e.g., 4-amino-8-cyclopentyloxy-7-methoxy derivative) interact with uroporphyrinogen decarboxylase (UROD), a cancer therapy target. The target’s ethyl and methyl groups may optimize binding to UROD’s active site .

Physicochemical Properties

  • Crystallinity : Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one form stable crystals via π-π stacking and C–H···O interactions . The target compound’s ethyl and methyl groups may reduce crystallinity due to steric effects.

Biological Activity

4-Ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenes, specifically a derivative of coumarin. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone backbone with specific substituents that influence its biological properties. Its molecular formula is C15H16O4C_{15}H_{16}O_4, with a molecular weight of approximately 260.29 g/mol. The unique features of this compound include:

Feature Description
Molecular Formula C15H16O4C_{15}H_{16}O_4
Molecular Weight 260.29 g/mol
Functional Groups Ethyl group at position 4, 2-oxopropoxy at position 7

Antimicrobial Activity

Preliminary studies indicate that 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.

Anti-inflammatory Effects

In vitro studies have suggested that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes. These findings indicate its potential as a therapeutic agent in conditions characterized by inflammation .

Anticancer Properties

The anticancer potential of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and prostate (PC3) cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Synthesis Methods

The synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include:

  • Pechmann Condensation : This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst to form coumarin derivatives.
  • Alkylation Reactions : Subsequent alkylation can introduce the 2-oxopropoxy group at the desired position on the chromone structure.
  • Purification Techniques : The final product is purified using chromatography techniques to ensure high yield and purity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in Phytomedicine demonstrated that 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Research : In a study assessing anti-inflammatory effects, the compound was shown to reduce levels of inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases .
  • Cytotoxicity Assessment : Research published in Cancer Letters indicated that this compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

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